molecular formula C9H6F2N2 B11725444 6,7-Difluoro-2-methylquinoxaline

6,7-Difluoro-2-methylquinoxaline

Cat. No.: B11725444
M. Wt: 180.15 g/mol
InChI Key: GXWLPJIHJFOSQC-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-methylquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Difluoro-2-methylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 2,3-diaminotoluene with 2,3-difluorobenzoyl chloride under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as hydrochloric acid, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-methylquinoxaline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis. The compound can also inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dichloro-2-methylquinoxaline
  • 6,7-Difluoroquinoxaline
  • 2-Methylquinoxaline

Uniqueness

6,7-Difluoro-2-methylquinoxaline is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its non-fluorinated counterparts. The fluorine atoms also influence the compound’s electronic properties, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

6,7-difluoro-2-methylquinoxaline

InChI

InChI=1S/C9H6F2N2/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-4H,1H3

InChI Key

GXWLPJIHJFOSQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1)F)F

Origin of Product

United States

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